BenchChemオンラインストアへようこそ!

Higenamine hydrochloride

Cardiovascular Pharmacology Inotropy Chronotropy

Choose Higenamine hydrochloride for its scientifically unique multi-target profile. Unlike generic β-agonists (dobutamine, isoproterenol) or crude Aconitum extracts, this stable salt is a β1/β2-AR agonist, α1-AR antagonist, and a selective LSD1 inhibitor (IC50=1.47 μM). Its (S)-enantiomer shows 3.3x more potent anti-inflammatory activity. Essential for dissecting cardiovascular, epigenetic, and metabolic signaling without confounding toxic alkaloids or narrow receptor selectivity. For research use only.

Molecular Formula C16H18ClNO3
Molecular Weight 307.77 g/mol
CAS No. 11041-94-4
Cat. No. B191411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHigenamine hydrochloride
CAS11041-94-4
Molecular FormulaC16H18ClNO3
Molecular Weight307.77 g/mol
Structural Identifiers
SMILESC1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Cl
InChIInChI=1S/C16H17NO3.ClH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H
InChIKeySWWQQSDRUYSMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Higenamine Hydrochloride (CAS 11041-94-4) Procurement Guide: A β2-Adrenergic Agonist with Differentiated Multi-Target Pharmacology


Higenamine hydrochloride (CAS 11041-94-4), also known as norcoclaurine hydrochloride, is a tetrahydroisoquinoline alkaloid derived from Aconitum and other plant sources [1]. It acts as a β2-adrenergic receptor (β2-AR) agonist, a β1-AR agonist, an α1-adrenergic receptor antagonist, and a selective lysine-specific demethylase 1 (LSD1) inhibitor (IC50 = 1.47 μM) . This unique multi-target profile underpins its diverse pharmacological activities, including positive inotropic and chronotropic effects, vasodilation, anti-inflammatory actions, anti-apoptotic properties, and anti-thrombotic activity . Compared to simple catecholamines, its stable salt form offers practical advantages for research and formulation, making it a versatile tool compound for studying cardiovascular function, inflammation, metabolic regulation, and epigenetics [2].

Higenamine Hydrochloride (CAS 11041-94-4): Why Substitution with Simpler Adrenergic Agonists or Natural Extracts Risks Experimental Inconsistency


Substituting higenamine hydrochloride with generic β-agonists like dobutamine or isoproterenol, or with crude Aconitum extracts, is scientifically unsound due to critical differences in receptor selectivity, pharmacokinetics, and off-target activities. While dobutamine is a potent β1-AR agonist, it lacks the α1-antagonism, LSD1 inhibition, and anti-inflammatory properties that contribute to higenamine's unique in vivo profile [1]. Conversely, crude Aconitum extracts contain variable concentrations of higenamine alongside toxic alkaloids like aconitine, introducing confounding cardiotoxic effects and precluding precise dose-response studies [2]. Even within its class of tetrahydroisoquinoline analogs, higenamine exhibits distinct efficacy and affinity profiles; for instance, its 1-naphthyl derivatives (e.g., YS-49) are markedly more potent at inhibiting platelet TXA2 synthesis but lose the characteristic cardiovascular balance of the parent compound [3]. The following evidence quantifies these critical differentiators.

Higenamine Hydrochloride (CAS 11041-94-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Informed Procurement


Cardiac Contractility: Higenamine HCl vs. Dobutamine vs. Isoproterenol

Higenamine hydrochloride demonstrates a unique inodilator profile distinct from both dobutamine and isoproterenol. In isolated murine right atria, higenamine increased the spontaneous beating rate with an EC50 of 38 nM and contractile force with an EC50 of 97 nM, achieving maximal responses comparable to the full agonist isoproterenol [1]. Crucially, unlike dobutamine and isoproterenol, higenamine also acts as an α1-adrenergic receptor antagonist, as evidenced by its ability to shift noradrenaline-induced contraction curves (pA2 = 4.95) [2]. Furthermore, in isolated rat aorta, higenamine did not relax KCl-contracted vessels, whereas its analogs YS-49 and YS-51 did, highlighting a specific lack of direct vasodilatory action on voltage-gated calcium channels [3].

Cardiovascular Pharmacology Inotropy Chronotropy β-Adrenergic Receptors

Anti-Inflammatory Potency: Enantiomeric Differentiation and LSD1 Inhibition

Higenamine's anti-inflammatory action is stereospecific and multifaceted. In LPS-stimulated RAW 264.7 macrophages, the (S)-enantiomer of higenamine inhibited iNOS expression and NO production with an IC50 of 26.2 μM, which is 3.3-fold more potent than the (R)-enantiomer (IC50 = 86.3 μM) [1]. The racemic mixture (RS)-higenamine exhibited an intermediate potency (IC50 = 53.4 μM) [1]. In addition, higenamine acts as a selective LSD1 inhibitor with an IC50 of 1.47 μM . This dual mechanism—direct inhibition of inflammatory mediators and epigenetic modulation—is a distinctive feature not shared by other β-agonists or simple anti-inflammatory agents.

Inflammation Immunology iNOS LSD1 Inhibition

Anti-Platelet Aggregation: Higenamine HCl vs. Naphthyl Analogs (YS-49, YS-51)

Higenamine and its synthetic 1-naphthyl analogs, YS-49 and YS-51, were directly compared for their ability to inhibit thromboxane A2 (TXA2) synthesis in platelets. Higenamine exhibited an IC50 of 2.99 mM, whereas YS-49 and YS-51 were approximately 91- and 76-fold more potent, with IC50 values of 32.8 μM and 39.4 μM, respectively [1]. Importantly, higenamine itself shows selectivity in inhibiting human platelet aggregation, with IC50 values of 19 μM for epinephrine-induced aggregation, compared to 104 μM for ADP-induced and 161 μM for collagen-induced aggregation .

Thrombosis Platelet Aggregation TXA2 Synthesis Cardiovascular Disease

Metabolic Activity: Higenamine HCl vs. Endogenous Catecholamines in Enhancing Glucose Uptake

In L6 skeletal muscle cells, higenamine was directly compared with endogenous catecholamines (dopamine, epinephrine, norepinephrine) for its ability to enhance glucose uptake, a process mediated by β2-AR activation [1]. Higenamine demonstrated a comparable ability to enhance glucose uptake relative to epinephrine and norepinephrine, indicating potent β2-AR agonism in this functional assay [1]. Furthermore, the study identified that the 4'-hydroxy group of higenamine is not required for this activity, while other functional groups are essential, providing a structural basis for its efficacy [1]. The EC50 for higenamine-induced glucose uptake in L6 cells was determined to be 600 nM [2].

Metabolism Glucose Uptake Diabetes β2-Adrenergic Receptor

Adrenergic Receptor Binding Affinity: Higenamine HCl vs. Tetrahydroisoquinoline Analogs

A direct comparison of α-adrenoceptor binding affinity in rat brain homogenates revealed that higenamine exhibits a significantly higher affinity (Ki = 1.02 μM) compared to its close structural analogs YS-49 (Ki = 2.75 μM) and YS-51 (Ki = 2.81 μM) [1]. This 2.7-fold difference in binding affinity demonstrates that the parent tetrahydroisoquinoline scaffold of higenamine is optimal for α-adrenoceptor interaction, and modifications with a 1-naphthyl group (as in YS-49 and YS-51) reduce this affinity.

Receptor Pharmacology Binding Affinity Adrenergic Receptors SAR Studies

Pharmacokinetic Profile: Higenamine Hydrochloride in Humans vs. Rabbit Models

The pharmacokinetic properties of higenamine hydrochloride have been characterized in both preclinical and clinical studies, revealing species-specific differences. In healthy human volunteers receiving an intravenous dose of 22.5 μg/kg, the mean area under the curve to last measurement (AUClast) was 31.3 ± 9.24 ng·h·mL⁻¹ [1]. Population pharmacokinetic modeling described a two-compartment model with nonlinear clearance, estimating a peripheral volume of distribution (Vp) of 43.0 L and a maximum elimination rate (Vmax) of 48.3 L/min [2]. In contrast, oral bioavailability in rabbits was reported to be highly variable, ranging from 2.84% to 21.86% across different groups [3]. These data provide a critical quantitative framework for planning and interpreting in vivo studies.

Pharmacokinetics Drug Development Bioavailability Clinical Pharmacology

Higenamine Hydrochloride (CAS 11041-94-4): Application Scenarios Based on Quantitative Evidence


Cardiovascular Pharmacology: Profiling Adrenergic Signaling Pathways

Procure higenamine hydrochloride to dissect the interplay between β-AR agonism and α1-AR antagonism in cardiovascular tissues. Its ability to act as a β1-AR full agonist (EC50 = 38 nM for chronotropy) while simultaneously antagonizing α1-adrenoceptors (pA2 = 4.95) makes it a unique pharmacological tool. Unlike dobutamine, which is a pure β1-agonist, or isoproterenol, a non-selective β-agonist, higenamine's dual action provides a more nuanced model for studying cardiac function and vascular tone [1], [2]. Use in isolated heart preparations or in vivo hemodynamic studies to differentiate between these receptor-mediated effects.

Inflammation and Immunology: Studying Enantiomer-Specific Anti-Inflammatory Effects

Utilize (S)-higenamine hydrochloride for its potent anti-inflammatory activity in macrophage models. As demonstrated, the (S)-enantiomer inhibits LPS-induced NO production with an IC50 of 26.2 μM, which is 3.3-fold more potent than the (R)-enantiomer (IC50 = 86.3 μM) [1]. This stereospecificity is critical for investigating the mechanism of action. Additionally, its secondary activity as an LSD1 inhibitor (IC50 = 1.47 μM) allows for exploration of epigenetic regulation in inflammatory processes, a feature not shared by standard anti-inflammatory agents [2]. Ideal for studies on sepsis, endotoxemia, and chronic inflammatory diseases.

Metabolic Research: Probing β2-AR Mediated Glucose Transport

Employ higenamine hydrochloride as a non-catecholamine β2-AR agonist to study glucose uptake in skeletal muscle cells. It enhances glucose transport with efficacy comparable to epinephrine and norepinephrine, with an EC50 of 600 nM in L6 myotubes [1], [2]. Its distinct chemical structure from endogenous catecholamines offers a valuable alternative for probing β2-AR signaling pathways related to metabolism and potential applications in type 2 diabetes research.

Thrombosis and Hemostasis: Investigating Adrenergic Regulation of Platelet Function

Source higenamine hydrochloride for experiments focused on the role of adrenergic signaling in platelet aggregation. It exhibits selective inhibition of epinephrine-induced aggregation (IC50 = 19 μM) over ADP- or collagen-induced aggregation [1]. While it is a weak inhibitor of TXA2 synthesis (IC50 = 2.99 mM), this selectivity makes it a valuable tool for dissecting adrenergic pathways in thrombus formation, distinct from its more potent 1-naphthyl analogs (e.g., YS-49) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Higenamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.